Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 359.53 g/mol. It is classified under heterocyclic compounds, specifically within the category of pyrrole derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and functional groups.
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate typically involves several steps that include the protection of hydroxyl groups and the introduction of the silyl ether functionality.
Methods:
Technical Details:
The molecular structure of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate features a fused ring system with multiple functional groups:
CC(C)(C)OCC1=C(C(=N1)C(=O)O)C(C)(C)Si(C)(C)C
, which illustrates its complex connectivity.Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions typically require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently.
Further studies are required to elucidate specific biological pathways influenced by this compound.
Detailed spectral data (NMR, IR) are often provided by suppliers for characterization purposes .
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate has potential applications in:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7